1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound is a derivative of benzoic acid, which is a colorless solid and a simple aromatic carboxylic acid . It’s likely that the compound you’re interested in has similar physical properties.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-Chloro-4-fluorobenzyl bromide are commercially available . These could potentially be used as starting materials in the synthesis of the compound you’re interested in.Physical and Chemical Properties Analysis
Based on similar compounds, it’s likely that the compound is a solid at room temperature . Other physical and chemical properties would depend on the specific structure of the compound.Scientific Research Applications
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing triazole derivatives, including those similar to the chemical of interest. For instance, studies have focused on the synthesis of biologically active 1,2,4-triazole derivatives, examining their crystal structures and intermolecular interactions, such as lp⋯π and π⋯π interactions, using different thermal techniques and quantum mechanical calculations (Shukla et al., 2014). Additionally, the synthesis of triazole derivatives incorporating an α-ketoester functionality has been reported, highlighting the importance of π-hole tetrel bonding interactions in these compounds (Ahmed et al., 2020).
Potential Biological Activities
Several studies have synthesized new triazole derivatives to investigate their potential as anticancer agents, highlighting the versatility of the 1,2,4-triazole scaffold in drug development (Bhat et al., 2004). Research into halogenated 1-benzylindazole-3-carboxylic acids, which share structural similarities with the compound , has shown significant antispermatogenic activity, further illustrating the potential biomedical applications of these compounds (Corsi & Palazzo, 1976).
Corrosion Inhibition
The application of 1,2,3-triazole derivatives in the field of corrosion inhibition has been explored, indicating their potential to protect metals against acidic corrosion. This underscores the broad applicability of triazole derivatives beyond biological activities, extending into materials science and engineering (Negrón-Silva et al., 2013).
Antimicrobial Properties
The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives have also been undertaken to assess their antimicrobial properties. This research demonstrates the potential of triazole-based compounds as antimicrobial agents, offering insights into the development of new drugs to combat resistant bacterial and fungal strains (Jadhav et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-8-3-7(12)2-1-6(8)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPAMHUYLIYTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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